molecular formula C12H16N2O3 B3168332 N'-tert-butoxycarbonyl-benzhydrazide CAS No. 92789-04-3

N'-tert-butoxycarbonyl-benzhydrazide

Cat. No.: B3168332
CAS No.: 92789-04-3
M. Wt: 236.27 g/mol
InChI Key: IFLXDVZKUJKDHB-UHFFFAOYSA-N
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Description

N'-tert-Butoxycarbonyl-benzhydrazide (N'-Boc-benzhydrazide) is a protected hydrazide derivative featuring a tert-butoxycarbonyl (Boc) group attached to the hydrazine nitrogen of a benzohydrazide backbone. This compound is widely utilized in organic synthesis, particularly as a protecting group for amines and hydrazines, owing to the Boc group’s stability under basic and nucleophilic conditions and its ease of removal under acidic conditions . Its aromatic benzoyl moiety enhances rigidity and influences reactivity in coupling reactions, making it valuable in peptide and heterocycle synthesis .

Properties

IUPAC Name

tert-butyl N-benzamidocarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-13-10(15)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLXDVZKUJKDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-tert-butoxycarbonyl-benzhydrazide can be synthesized through the reaction of benzhydrazide with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an aqueous or acetonitrile solution . The process involves nucleophilic addition-elimination, forming a tetrahedral intermediate, followed by the elimination of a carbonate ion .

Industrial Production Methods

In industrial settings, the synthesis of N’-tert-butoxycarbonyl-benzhydrazide is often carried out using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-tert-butoxycarbonyl-benzhydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, bases like sodium hydroxide for protection, and oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation or reduction reactions produce corresponding oxides or reduced forms .

Mechanism of Action

The mechanism of action of N’-tert-butoxycarbonyl-benzhydrazide involves its role as a protecting group for amines. The Boc group is added to the amine under basic conditions, forming a stable carbamate. The protection prevents unwanted reactions at the amine site during subsequent synthetic steps. Deprotection is achieved using strong acids, which cleave the Boc group, releasing the free amine .

Comparison with Similar Compounds

tert-Butyl Carbazate (tert-Butoxycarbonylhydrazide)

Structural Differences : Lacks the benzoyl group, consisting only of the Boc-protected hydrazine.
Reactivity and Applications :

  • Primarily used as a reagent for introducing hydrazine functionalities in peptides.
  • Less steric hindrance compared to N'-Boc-benzhydrazide, enabling faster reaction kinetics in nucleophilic substitutions .
    Synthesis : Prepared via carbamate formation between hydrazine and Boc anhydride, avoiding the need for aromatic coupling steps .

N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide

Structural Differences : Incorporates a piperidine ring instead of the benzoyl group.
Properties and Applications :

  • Enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the tertiary amine group.
  • Potential applications in medicinal chemistry, where the piperidine moiety may improve blood-brain barrier penetration .

N-tert-Butyl-N-(4-Chlorobenzoyl)benzohydrazide

Structural Differences : Features a 4-chlorobenzoyl group and an additional tert-butyl substituent.
Reactivity :

  • The electron-withdrawing chlorine atom increases electrophilicity, enhancing reactivity in acyl transfer reactions.
  • The tert-butyl group provides steric protection, reducing undesired side reactions in acidic environments .

Benzoyl Hydrazides (e.g., N00-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide)

Structural Differences : Aromatic pyrazole or phenyl substituents replace the Boc group.
Applications :

  • Commonly used in coordination chemistry and as ligands for metal-catalyzed reactions.
  • Less stable under acidic conditions compared to Boc-protected derivatives, limiting their utility in multi-step syntheses .

Data Tables

Research Findings and Key Observations

  • Stability : N'-Boc-benzhydrazide demonstrates superior stability in basic conditions compared to methoxycarbonyl derivatives (e.g., Methoxycarbonyl glycine ethyl ester), which hydrolyze readily .
  • Reactivity : The benzoyl group in N'-Boc-benzhydrazide facilitates π-π stacking in crystal structures, influencing solid-state reactivity .
  • Safety : Unlike tert-butyl chloride (a hazardous irritant; ), N'-Boc-benzhydrazide and its derivatives exhibit low acute toxicity, aligning with modern green chemistry principles .

Contradictions and Limitations

  • highlights methoxycarbonyl-based synthesis routes, which are less stable than Boc-protected analogs, underscoring the Boc group’s superiority in long-term storage .
  • Safety data for N’-Boc-benzhydrazide remain sparse compared to its piperidine derivative, necessitating further toxicological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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